![molecular formula C13H14N2O B2885935 N-[(4-methoxyphenyl)methyl]pyridin-4-amine CAS No. 939755-82-5](/img/structure/B2885935.png)
N-[(4-methoxyphenyl)methyl]pyridin-4-amine
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Overview
Description
“N-[(4-methoxyphenyl)methyl]pyridin-4-amine” is a chemical compound with the molecular formula C13H14N2O . It is used in the synthesis of novel pan-PIM kinase inhibitors .
Synthesis Analysis
Based on prior antitumor hits, 32 novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were designed, synthesized, and evaluated for cytotoxic activity against various human tumor cell lines . The synthesis involved two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Molecular Structure Analysis
The molecular structure of “N-[(4-methoxyphenyl)methyl]pyridin-4-amine” is determined by its molecular formula C13H14N2O . More detailed structural information may be obtained from techniques such as 1H, 13C NMR, FTIR, and TOF mass-spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-methoxyphenyl)methyl]pyridin-4-amine” include a molecular weight of 200.24 . More detailed properties such as density, melting point, and boiling point are not available in the retrieved resources .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes
N-[(4-methoxyphenyl)methyl]pyridin-4-amine and similar compounds have been synthesized and studied for their potential as anticancer compounds. The structures of these compounds have been elucidated using various physico-chemical techniques, and their cytotoxicity has been evaluated against different cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2). The study shows these compounds' potential applications in cancer treatment (Ghani & Mansour, 2011).
Corrosion Inhibitors
Pyridine derivatives, including N-[(4-methoxyphenyl)methyl]pyridin-4-amine, have been investigated as corrosion inhibitors. These compounds have shown efficacy in protecting materials such as N80 steel in acidic environments. Their adsorption and inhibitory effects have been studied using various techniques, including electrochemical impedance spectroscopy and scanning electron microscopy (Ansari, Quraishi, & Singh, 2015).
Antitrypanosomal Agents
Research has explored the antitrypanosomal activity of 2-aminopyridines, including compounds similar to N-[(4-methoxyphenyl)methyl]pyridin-4-amine. These studies have identified structural features important for antitrypanosomal activity, distinct from those required for antiplasmodial activity, and can be exploited to develop potent antitrypanosomal agents (Veale et al., 2019).
Microwave-Assisted Synthesis for Anticancer Applications
Efficient microwave-assisted chemical processes have been applied to synthesize N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. These heteroaromatic systems, envisioned as potent bioisosteric analogues of an anticancer agent, have shown inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020).
Insecticidal Applications
Some pyridine derivatives have been synthesized and evaluated for their toxicity against the cowpea aphid. These compounds, including N-[(4-methoxyphenyl)methyl]pyridin-4-amine, have shown moderate to strong aphidicidal activities, indicating their potential use as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Future Directions
Mechanism of Action
Target of Action
It’s suggested that the compound may exhibit antiproliferative activity against certain cell lines , indicating potential targets within cellular proliferation pathways.
Biochemical Pathways
Given its potential antiproliferative activity , it may influence pathways related to cell growth and division.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(4-methoxyphenyl)methyl]pyridin-4-amine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12/h2-9H,10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFHPHBWZGFZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]pyridin-4-amine |
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